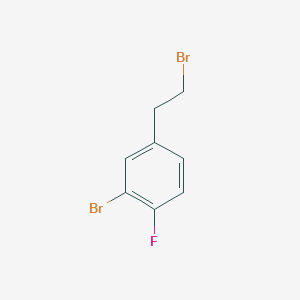
2-Bromo-4-(2-bromoethyl)-1-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(2-bromoethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with an ethyl group substituted with bromine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(2-bromoethyl)-1-fluorobenzene typically involves the bromination of 4-(2-bromoethyl)-1-fluorobenzene. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-(2-bromoethyl)-1-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiourea can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed:
Substitution Reactions: Products include 2-hydroxy-4-(2-bromoethyl)-1-fluorobenzene, 2-amino-4-(2-bromoethyl)-1-fluorobenzene, and 2-thio-4-(2-bromoethyl)-1-fluorobenzene.
Oxidation Reactions: Products include 2-bromo-4-(2-bromoacetyl)-1-fluorobenzene and 2-bromo-4-(2-bromocarboxy)-1-fluorobenzene.
Reduction Reactions: Products include 4-(2-bromoethyl)-1-fluorobenzene and 4-ethyl-1-fluorobenzene.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(2-bromoethyl)-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(2-bromoethyl)-1-fluorobenzene involves its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms enhances its ability to form strong interactions with these targets, leading to inhibition or activation of specific pathways. The ethyl group provides additional flexibility, allowing the compound to fit into binding sites with high specificity.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-(2-chloroethyl)-1-fluorobenzene
- 2-Bromo-4-(2-iodoethyl)-1-fluorobenzene
- 2-Chloro-4-(2-bromoethyl)-1-fluorobenzene
Comparison:
- 2-Bromo-4-(2-chloroethyl)-1-fluorobenzene: Similar in structure but with a chlorine atom instead of a second bromine. This compound may have different reactivity and binding properties due to the presence of chlorine.
- 2-Bromo-4-(2-iodoethyl)-1-fluorobenzene: Contains an iodine atom, which is larger and more polarizable than bromine, potentially leading to stronger interactions with molecular targets.
- 2-Chloro-4-(2-bromoethyl)-1-fluorobenzene: Similar to 2-Bromo-4-(2-bromoethyl)-1-fluorobenzene but with a chlorine atom. The presence of chlorine can affect the compound’s reactivity and stability.
Eigenschaften
Molekularformel |
C8H7Br2F |
|---|---|
Molekulargewicht |
281.95 g/mol |
IUPAC-Name |
2-bromo-4-(2-bromoethyl)-1-fluorobenzene |
InChI |
InChI=1S/C8H7Br2F/c9-4-3-6-1-2-8(11)7(10)5-6/h1-2,5H,3-4H2 |
InChI-Schlüssel |
YKNXTWVEYLNQPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCBr)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















